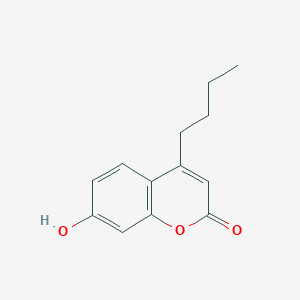

4-butyl-7-hydroxy-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUVPFNRWFFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420636 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342894-11-5 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-butyl-7-hydroxy-2H-chromen-2-one

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-butyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative with significant potential in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology rooted in established chemical principles and supported by robust analytical validation.

Introduction: The Significance of the Coumarin Scaffold

Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the core of numerous molecules with diverse biological activities, including antibacterial, anti-inflammatory, and anticoagulant properties.[1] The substituent at the 4-position of the coumarin ring plays a crucial role in modulating its biological and photophysical properties. The introduction of a butyl group at this position can enhance lipophilicity, potentially influencing cell membrane permeability and interaction with biological targets. The 7-hydroxy substituent is a common feature in fluorescent coumarins, making these compounds valuable as probes and labels in biological systems. This guide will focus on a reliable synthetic route to this compound and the analytical techniques required to confirm its structure and purity.

Synthesis of this compound: The Pechmann Condensation

The most direct and widely employed method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. In this case, resorcinol will serve as the phenol, and ethyl 3-oxoheptanoate will provide the butyl group at the 4-position.

Reaction Mechanism

The Pechmann condensation proceeds through a series of acid-catalyzed steps:

-

Transesterification: The carbonyl group of the β-ketoester is protonated by the strong acid catalyst (e.g., sulfuric acid), making it more electrophilic. The hydroxyl group of resorcinol then attacks the carbonyl carbon, leading to a transesterification reaction.

-

Intramolecular Hydroxyalkylation: The newly formed ester undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the resorcinol moiety attacks the protonated ketone carbonyl.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, conjugated pyrone ring system of the coumarin.

Caption: Generalized workflow of the Pechmann Condensation.

Experimental Protocol

Materials:

-

Resorcinol

-

Ethyl 3-oxoheptanoate

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.[3][4]

-

Addition of Reactants: To the chilled sulfuric acid, add resorcinol and ethyl 3-oxoheptanoate sequentially, ensuring the temperature remains below 10 °C.[3]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.[5]

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol-water, to obtain the pure this compound.[5]

| Parameter | Value | Rationale |

| Reactant Ratio | Resorcinol : Ethyl 3-oxoheptanoate (1 : 1.1) | A slight excess of the β-ketoester ensures complete consumption of the resorcinol. |

| Catalyst | Concentrated H₂SO₄ | A strong acid is required to effectively catalyze the condensation and dehydration steps.[3] |

| Temperature | 0-10 °C (initial), then Room Temperature | Initial cooling controls the exothermic reaction between the acid and reactants. The reaction then proceeds efficiently at room temperature.[3] |

| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. |

| Purification | Recrystallization | A standard and effective method for purifying solid organic compounds.[5] |

Characterization of this compound

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[6]

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Phenolic -OH |

| ~7.5 | Doublet | 1H | H-5 |

| ~6.8 | Doublet of doublets | 1H | H-6 |

| ~6.7 | Doublet | 1H | H-8 |

| ~6.1 | Singlet | 1H | H-3 |

| ~2.8 | Triplet | 2H | -CH₂- (alpha to C4) |

| ~1.6 | Multiplet | 2H | -CH₂- |

| ~1.4 | Multiplet | 2H | -CH₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Lactone) |

| ~161 | C-7 |

| ~155 | C-9 |

| ~154 | C-4 |

| ~126 | C-5 |

| ~113 | C-6 |

| ~112 | C-3 |

| ~110 | C-10 |

| ~102 | C-8 |

| ~34 | -CH₂- (alpha to C4) |

| ~29 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7][8]

| Expected Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| ~1720 | C=O stretch (lactone) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10]

-

Expected Molecular Ion Peak (M⁺): m/z = 218.09

Analytical Workflow

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Conclusion and Future Perspectives

This guide has outlined a robust and reliable methodology for the synthesis of this compound via the Pechmann condensation, a cornerstone reaction in coumarin chemistry. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target molecule's structure and purity. The principles and protocols described herein provide a solid foundation for researchers to produce this valuable compound for further investigation into its biological and material science applications. Future work could explore the optimization of the reaction conditions, potentially employing greener catalysts or solvent systems, and the derivatization of the 7-hydroxy group to further modulate the compound's properties.

References

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... [Online]. Available at: [Link]

-

SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online]. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Online]. Available at: [Link]

-

PMC - NIH. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. [Online]. Available at: [Link]

-

ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au. [Online]. Available at: [Link]

-

RSC Publishing. The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. [Online]. Available at: [Link]

-

Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. [Online]. Available at: [Link]

-

YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Online]. Available at: [Link]

- Google Patents. 7-hydroxycoumarin preparation - US3503996A. [Online].

-

ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Online]. Available at: [Link]

-

ResearchGate. 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.. [Online]. Available at: [Link]

-

ResearchGate. FT-IR spectra of the obtained coumarin derivatives.. [Online]. Available at: [Link]

-

ResearchGate. Mass spectrum of 4-hydroxythiocoumarin.. [Online]. Available at: [Link]

-

Design, preparation and characterization of 7-hydroxy-4-methylcoumarin based deep eutectic solvents Martina Jakovljević Kovač1. [Online]. Available at: [Link]

-

International Journal of Research in Engineering and Science. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. [Online]. Available at: [Link]

-

ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. [Online]. Available at: [Link]

-

Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Online]. Available at: [Link]

-

1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Online]. Available at: [Link]

-

ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here.*. [Online]. Available at: [Link]

-

MDPI. Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 via ipso-Hydroxylation of 3-(2,4-Dihydroxyphenyl)-propionic Acid. [Online]. Available at: [Link]

-

NIH. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. [Online]. Available at: [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst | Request PDF. [Online]. Available at: [Link]

- Google Patents. Process for the production of 4-hydroxycoumarin - US2781361A. [Online].

-

ProQuest. UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative. [Online]. Available at: [Link]

-

MDPI. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. [Online]. Available at: [Link]

-

MassBank. msbnk-ufz-uf419351. [Online]. Available at: [Link]

-

SLS. 4-Hydroxycoumarin, 98% | H23805-500G | SIGMA-ALDRICH. [Online]. Available at: [Link]

-

ResearchGate. MS/MS spectra of coumarin using different collision energies (15, 20,.... [Online]. Available at: [Link]

Sources

- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijres.org [ijres.org]

- 8. researchgate.net [researchgate.net]

- 9. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-butyl-7-hydroxy-2H-chromen-2-one

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-butyl-7-hydroxy-2H-chromen-2-one (CAS No. 342894-11-5), a coumarin derivative with significant potential in medicinal chemistry. Coumarins, a well-established class of benzopyrone compounds, are recognized for their broad spectrum of biological activities.[1] The unique structural combination of a lipophilic 4-butyl group and a phenolic 7-hydroxy moiety on the coumarin scaffold suggests a distinct pharmacological profile for this molecule. This guide delves into the structural attributes, known and predicted physicochemical parameters, a proposed synthetic route, and detailed analytical methodologies for its characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers exploring this and similar compounds. While extensive experimental data for this specific molecule is limited in publicly available literature, this guide consolidates the existing information and provides robust, validated protocols for its further investigation.[1]

Introduction: The Scientific Interest in Substituted 7-Hydroxycoumarins

The coumarin nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] The 7-hydroxycoumarin scaffold, in particular, is a common structural motif in many natural and synthetic bioactive compounds. The phenolic hydroxyl group at the 7-position is a critical determinant of antioxidant activity and can participate in crucial hydrogen bonding interactions with biological targets. Furthermore, this group provides a site for potential derivatization to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of an alkyl substituent at the 4-position of the coumarin ring has been shown to influence the molecule's lipophilicity and, consequently, its membrane permeability and interaction with hydrophobic binding pockets of enzymes and receptors. The 4-butyl substituent in the title compound, this compound, is expected to significantly enhance its lipophilic character compared to smaller alkyl-substituted or unsubstituted analogues. This guide aims to provide a detailed understanding of the fundamental physicochemical properties of this molecule, which is essential for any future drug development efforts.

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing a compound for drug development is to establish its core physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for formulation development and in-silico modeling.

Chemical Identity

-

IUPAC Name: this compound

-

Canonical SMILES: CCC1=CC(=O)OC2=C1C=CC(=C2O)O

-

InChI Key: BPCUVPFNRWFFIJ-UHFFFAOYSA-N[2]

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 218.25 g/mol | ECHEMI, Sunway Pharm Ltd[2][3] |

| Melting Point | Not Experimentally Determined (Predicted range: 170-200 °C) | Based on related compounds like 7-hydroxy-4-methylcoumarin (186-191 °C) |

| Boiling Point | Not Experimentally Determined | - |

| logP (Octanol-Water Partition Coefficient) | 3.4 (XLogP3) | ECHEMI (Calculated)[2] |

| pKa (Acid Dissociation Constant) | Not Experimentally Determined (Predicted range: 7.5-8.5) | Based on the phenolic hydroxyl group of similar 7-hydroxycoumarins |

| Aqueous Solubility | Not Experimentally Determined (Predicted to be low) | Inferred from high logP value and structure of related compounds |

| Appearance | Likely a crystalline solid | Based on related coumarin compounds |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Temperature | Refrigerated | Sigma-Aldrich |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established Pechmann condensation reaction. This reaction is a cornerstone in coumarin synthesis and involves the condensation of a phenol with a β-ketoester under acidic conditions.

Proposed Synthetic Workflow: Pechmann Condensation

The synthesis of this compound can be achieved by reacting resorcinol (the phenol) with ethyl 3-oxoheptanoate (the β-ketoester) in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl 3-oxoheptanoate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture with constant stirring and cooling in an ice bath to control the initial exothermic reaction.

-

Reaction: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate of the crude product should form.

-

Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring, a singlet for the olefinic proton at the 3-position, and signals corresponding to the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups). The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the butyl chain.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the lactone ring (typically around 1700-1740 cm⁻¹), a broad band for the hydroxyl group (O-H) stretch (around 3200-3600 cm⁻¹), and characteristic bands for aromatic C=C and C-H stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₃H₁₄O₃.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of coumarin derivatives and should be used to determine the purity of the synthesized compound.[4] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid) is a common starting point for method development.

Key Physicochemical Parameters and Their Determination

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The calculated XLogP3 value of 3.4 for this compound suggests that it is a moderately lipophilic molecule.[2] This property is crucial for its ability to cross cell membranes and interact with hydrophobic targets. An experimental determination of logP can be performed using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases by HPLC.

Acidity (pKa)

The pKa of the 7-hydroxy group is a key determinant of the molecule's ionization state at physiological pH, which influences its solubility, membrane permeability, and receptor-binding interactions. While an experimental value is not available, it can be determined experimentally using UV-Vis spectrophotometry.

This protocol is based on the principle that the UV-Vis absorption spectrum of the compound will change as the phenolic hydroxyl group ionizes with changing pH.

Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

Potential Biological Activities and Future Directions

The structural features of this compound suggest several potential biological activities. The coumarin scaffold is known for a wide range of pharmacological effects, and the specific substituents are likely to modulate these activities.[1]

-

Antioxidant Activity: The 7-hydroxy group can act as a radical scavenger, suggesting potential antioxidant properties.

-

Anti-inflammatory Activity: Many 7-hydroxycoumarin derivatives exhibit anti-inflammatory effects.

-

Antimicrobial Activity: The increased lipophilicity due to the 4-butyl group may enhance its ability to disrupt microbial cell membranes, potentially leading to antimicrobial activity.

-

Anticancer Activity: Various substituted coumarins have shown cytotoxic effects against cancer cell lines.

Future Research: There is a clear need for comprehensive biological evaluation of this compound. Future studies should focus on:

-

In vitro screening: Assessing its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities using a panel of standard assays.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues with different alkyl chains at the 4-position and modifications at the 7-position to optimize its activity and selectivity.

Conclusion

This compound is a coumarin derivative with a promising structural profile for drug discovery. This technical guide has consolidated the available physicochemical data, proposed a robust synthetic route, and outlined detailed analytical and experimental protocols for its characterization. While there are knowledge gaps regarding its specific experimental properties and biological activities, this guide provides a solid foundation and a clear roadmap for future research. The insights and methodologies presented herein are intended to empower researchers to unlock the full therapeutic potential of this and other related coumarin compounds.

References

-

Ilić, B. S., et al. (2020). Coumarins in Food and Methods of Their Determination. Foods, 9(5), 646. [Link]

-

ResearchGate. Synthesis and crystal structure of 4-hydroxy-3-[(3E)-3-(hydroxyimino)-1-(4- nitrophenyl)butyl]-2H-chromen-2-one. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

-

MDPI. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. [Link]

-

Zhang, Y., et al. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-butyl-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-butyl-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative with a promising, yet largely unexplored, pharmacological profile. As a member of the 7-hydroxycoumarin class, it is positioned at the intersection of several key signaling pathways implicated in a range of pathologies, including inflammation and cancer. This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, drawing upon the established biological activities of structurally related coumarins. The primary hypothesized mechanisms center on the modulation of inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways, and the induction of apoptosis in cancer cells via intrinsic and extrinsic pathways. This document outlines the scientific rationale for these proposed mechanisms, details experimental protocols for their investigation, and provides a framework for future research to fully elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the 7-Hydroxycoumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties[1]. The 7-hydroxycoumarin scaffold, in particular, has garnered significant attention in medicinal chemistry due to its favorable safety profile and amenability to synthetic modification. The introduction of a butyl group at the 4-position of the 7-hydroxy-2H-chromen-2-one core is anticipated to enhance its lipophilicity, potentially improving cell membrane permeability and target engagement. While direct studies on this compound are limited, the extensive body of research on its analogs provides a strong foundation for predicting its mechanism of action.

Proposed Primary Mechanism of Action: Anti-Inflammatory Activity via NF-κB and MAPK Signaling Inhibition

A compelling body of evidence suggests that a primary mechanism of action for this compound is the attenuation of inflammatory responses through the inhibition of key signaling pathways. A study on the closely related compound, 4-hydroxy-7-methoxycoumarin, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated macrophages[2][3]. This analog was found to reduce the production of nitric oxide (NO) and prostaglandin E (PGE), key inflammatory mediators, without inducing cytotoxicity[2][3].

The underlying mechanism for this anti-inflammatory activity was identified as the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[2][3]. Specifically, 4-hydroxy-7-methoxycoumarin was shown to suppress the degradation of the inhibitor of NF-κB alpha (IκBα), thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes[2][3]. Furthermore, the compound decreased the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), two key components of the MAPK pathway[2][3].

Given the structural similarity, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism. The butyl group at the 4-position may influence the compound's binding affinity to upstream kinases or other regulatory proteins within these pathways.

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Proposed Secondary Mechanism of Action: Anticancer Activity through Apoptosis Induction

Numerous studies have highlighted the anticancer potential of 7-hydroxycoumarin derivatives. These compounds have been shown to induce cytotoxicity in various cancer cell lines through the induction of apoptosis and cell cycle arrest[4]. While specific data for the 4-butyl derivative is not yet available, related compounds have demonstrated the ability to modulate key apoptotic proteins.

For instance, some 7-hydroxycoumarin derivatives have been found to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death. Furthermore, cell cycle analysis has revealed that these compounds can cause an accumulation of cells in the G2/M or S phase, thereby halting proliferation[4].

Molecular docking studies on various coumarin derivatives have also suggested potential interactions with a range of biological targets relevant to cancer, including protein kinases and tubulin[5][6]. It is plausible that this compound could interact with one or more of these targets, leading to the disruption of cancer cell signaling and survival pathways.

Figure 2: Proposed anticancer mechanism of this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for key assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or macrophages) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the effect of the compound on NF-κB transcriptional activity.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

Cell Cycle Analysis (Flow Cytometry)

This assay determines the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Summary of Potential Biological Activities and Quantitative Data from Analogs

While specific quantitative data for this compound is not available in the current literature, the following table summarizes the activities of structurally related 7-hydroxycoumarin derivatives.

| Compound/Derivative Class | Biological Activity | Target/Pathway | IC50/EC50 | Reference |

| 4-hydroxy-7-methoxycoumarin | Anti-inflammatory | NF-κB, MAPK (ERK, JNK) | Not specified | [2][3] |

| 7-hydroxycoumarin derivatives | Anticancer (Cytotoxicity) | Apoptosis, Cell Cycle Arrest | Varies by derivative | [4] |

| Bis-4-hydroxycoumarin | Anti-leukemic | NF-κB Inhibition | IC50: 17.5 µM (K-562), 19.0 µM (JURKAT) for TNFα-induced NF-κB activation | [7] |

| 4,7-dihydroxycoumarin derivatives | Anticancer (Cytotoxicity) | Tubulin Polymerization | IC50 ranging from 3.42 to 31.28 µM in various cancer cell lines | [4] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory and anticancer agent. The proposed mechanisms of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways and the induction of apoptosis, are well-supported by studies on closely related analogs.

Future research should focus on validating these proposed mechanisms through direct experimental investigation of this compound. This includes determining its IC50 values in various inflammatory and cancer cell models, identifying its specific molecular targets through techniques such as proteomics and molecular docking, and evaluating its efficacy and safety in preclinical animal models. A thorough elucidation of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

-

4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. PubMed. [Link]

-

4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. ResearchGate. [Link]

-

Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivative. SCIDAR. [Link]

-

Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivative. HAL open science. [Link]

-

Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development. [Link]

-

Synthesis and biological activity of compounds based on 4-hydroxycoumarin. Pleiades Publishing. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. PubMed. [Link]

-

(A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues. ResearchGate. [Link]

-

Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation. PubMed. [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

4-butyl-7-hydroxy-2H-chromen-2-one derivatives and analogs

An In-depth Technical Guide to 4-Butyl-7-hydroxy-2H-chromen-2-one Derivatives and Analogs

Authored by Gemini, Senior Application Scientist

Abstract

The coumarin scaffold, specifically the 7-hydroxy-2H-chromen-2-one (umbelliferone) framework, represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The introduction of a butyl group at the C4-position modulates the lipophilicity and steric profile of the molecule, leading to a unique pharmacological profile. This technical guide provides a comprehensive overview of this compound and its derivatives, synthesizing data on their synthesis, structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Versatility of the 7-Hydroxycoumarin Scaffold

Coumarins are a large class of benzopyran-2-one compounds of natural and synthetic origin that exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4] The inherent physicochemical and pharmacokinetic properties of the coumarin nucleus make it an ideal scaffold for drug design.[1]

The 7-hydroxycoumarin moiety is particularly significant. The hydroxyl group at the C7 position is a key site for derivatization and a crucial contributor to the molecule's biological activity and fluorescent properties.[5] Substitution at the C4 position has been shown to be a critical determinant of pharmacological effect. The introduction of an alkyl group, such as a butyl chain, enhances lipophilicity, which can significantly influence membrane permeability and interaction with hydrophobic binding pockets of target proteins. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogs.

Synthetic Strategies

The synthesis of 4-substituted-7-hydroxycoumarins is most commonly achieved via the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl 3-oxohexanoate for the 4-butyl analog).

General Synthesis of this compound

The synthesis involves the reaction of resorcinol with ethyl 3-oxoheptanoate in the presence of an acid catalyst, such as sulfuric acid or perchloric acid.[6]

Caption: Pechmann condensation for this compound synthesis.

Experimental Protocol: Pechmann Condensation

This protocol is a representative example for the synthesis of 4-substituted-7-hydroxycoumarins.

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid (20 mL), add resorcinol (10 mmol) portion-wise with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Addition of β-Ketoester: Once the resorcinol is fully dissolved, add ethyl 3-oxoheptanoate (10 mmol) dropwise to the solution, maintaining the low temperature.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (200 g). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 7-hydroxycoumarin have been extensively studied for a variety of biological activities. The nature of the substituent at the C4 position plays a pivotal role in determining the potency and selectivity of these compounds.

Anticancer Activity

Coumarin derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[7] The mechanism often involves the inhibition of key proteins in cell proliferation and survival pathways.

Structure-Activity Relationship:

-

C4-Position: Introduction of small alkyl or trifluoromethyl groups at the C4 position has been shown to enhance anticancer activity. For instance, 4-trifluoromethyl-6,7-dihydroxycoumarin is a potent inhibitor of the anti-apoptotic protein Mcl-1.[6] While specific data for the 4-butyl derivative is less common in publicly available literature, the principle of tuning lipophilicity with an alkyl chain is a key strategy in optimizing anticancer agents.

-

C7-Position: The 7-hydroxyl group is a crucial hydrogen bond donor and can be a site for prodrug strategies through esterification. Acetylation of the hydroxyl group can sometimes modulate activity and bioavailability.[8]

Quantitative Anticancer Data:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | A549 (Lung Carcinoma) | 1.21 ± 0.56 | [6] |

| 7-Hydroxy-4-methyl-coumarin derivative 9 | Various | High Cytotoxicity | [9][10] |

| 7-Hydroxy-4,5-dimethyl-coumarin derivative 13 | Various | High Cytotoxicity | [9][10] |

| 4-Hydroxycoumarin derivatives (general) | HeLa (Cervical Cancer) | 55 - <100 | [11] |

Anti-inflammatory and Enzyme Inhibitory Activity

7-hydroxycoumarin derivatives can modulate inflammatory responses.[1][5] One key target identified is the Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammation and cancer.[12][13]

Mechanism of Action: MIF Inhibition MIF possesses a tautomerase enzymatic activity, and its active site can be targeted by small molecule inhibitors. 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the MIF tautomerase active site.[12][13] This binding can interfere with MIF's biological functions, such as its interaction with the CD74 receptor, thereby inhibiting downstream pro-inflammatory signaling and cell proliferation.[12][13]

Caption: Inhibition of MIF signaling by 7-hydroxycoumarin derivatives.

Quantitative MIF Inhibition Data:

| Compound | Target | K_i / K_S Value | Reference |

| Optimized 7-hydroxycoumarin fluorophore | MIF Tautomerase | 18 ± 1 nM (K_i) | [12][13] |

| Optimized 7-hydroxycoumarin fluorophore | MIF Binding | 16 ± 3 nM (K_S) | [12][13] |

Antimicrobial Activity

The coumarin nucleus is present in several antimicrobial agents, such as novobiocin.[14] Derivatives of 7-hydroxycoumarin have been synthesized and screened for their activity against a range of bacteria and fungi.[9][15][16]

Structure-Activity Relationship:

-

The introduction of electron-withdrawing groups on the coumarin ring has been shown to favor antifungal activity.[15]

-

Derivatization of the 7-hydroxyl group, for instance, by creating ether linkages, can enhance bactericidal activity compared to the parent phenol.[10]

-

The nature of the substituent at C4, along with other positions, contributes to the overall antimicrobial spectrum. Studies on 7-hydroxy-4-methyl and 7-hydroxy-4,5-dimethyl coumarin derivatives have shown that further modifications can lead to potent bactericidal compounds.[9][10]

Pharmacokinetics and ADME Profile

The clinical utility of a compound is heavily dependent on its pharmacokinetic properties. Coumarins, in general, are subject to extensive first-pass metabolism.[17]

-

Absorption and Metabolism: Coumarin itself is rapidly absorbed orally but has low systemic availability due to a significant first-pass effect, where it is extensively metabolized to 7-hydroxycoumarin (umbelliferone) and its glucuronide conjugate.[17] This suggests that 7-hydroxycoumarin derivatives may have better bioavailability profiles than coumarin itself.

-

Drug Interactions: Coumarin derivatives, famously exemplified by warfarin, are prone to drug-drug interactions.[2][18][19] This is often due to their metabolism by cytochrome P450 enzymes and their high plasma protein binding. Any new derivative must be carefully evaluated for its interaction potential.

-

Influence of Structure: The ADME profile of a 4-butyl-7-hydroxycoumarin derivative would be influenced by the butyl group's lipophilicity and the hydroxyl group's potential for glucuronidation. Medicinal chemists can modify these positions to optimize pharmacokinetic parameters, for example, by introducing metabolically stable groups or by creating prodrugs to enhance absorption.[5]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of new chemical entities.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol: Fluorescence-Based MIF Binding Assay

This protocol utilizes a high-affinity fluorescent probe to determine the binding of a test compound to MIF by competition.[12]

-

Reagents: Prepare solutions of recombinant human MIF protein, a high-affinity 7-hydroxycoumarin fluorescent probe, and the test compound in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Assay Setup: In a 96-well black plate, add the MIF protein (e.g., 100 nM final concentration) and the fluorescent probe (e.g., 50 nM final concentration).

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the coumarin probe (e.g., Ex: 390 nm, Em: 490 nm).

-

Data Analysis: Binding of the probe to MIF causes fluorescence quenching. A test compound that displaces the probe will restore fluorescence. Plot the increase in fluorescence against the test compound concentration to calculate the Ki or IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its analogs are a promising class of compounds with diverse therapeutic potential. The interplay between the lipophilic C4-substituent and the reactive C7-hydroxyl group provides a rich platform for medicinal chemistry exploration. Structure-activity relationship studies have demonstrated that modifications to the coumarin core can yield potent and selective inhibitors of various biological targets, including cancer-related proteins like Mcl-1 and inflammatory cytokines like MIF.

Future research should focus on:

-

Synthesis of Diverse Libraries: Expanding the range of substituents at the C4 position and modifications at the C7 position to fine-tune activity and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through X-ray crystallography and computational modeling.

-

Pharmacokinetic Optimization: Improving the ADME properties of lead compounds to enhance their drug-like characteristics and in vivo efficacy.

-

Exploration of New Targets: Screening optimized derivatives against a broader range of biological targets to uncover new therapeutic applications.

The versatility of the 7-hydroxycoumarin core ensures that its derivatives will remain an exciting and fruitful area of research for the development of novel therapeutics.

References

- Ritschel, W. A., & Grummich, K. W. (1987). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. Arzneimittel-Forschung, 37(11), 1317-1320. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaLrqtoTfgGjB8y6cBxGJSSFYHbwCNaUx4M55PQqKT_EngDAU-JCf4kMfM0zKXQUNYgceV2Ji2MsgZjS31g8eVa2905Bjv9nAA9S8itNAwJ5y4mr6UVYPIpje1UIHiPrkpqQ==]

- Holford, N. H. (2003). Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. Seminars in vascular medicine, 3(3), 221-230. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm9hEKqxtG8EbUSujdyVak0ts22bAUqoVdBWd0zh8B8dBgz410AZHi5dCju4s2V8IpexBvLXiCWvRK5yAVovu1UEBcWrk8QxhbP1pq-umyhCjRTReQtVb7VgZB5Hy7Gh2zeTBw]

- Aricigil, M., & Dincer, Z. (2020). Warfarin and Other Coumarin Derivatives: Pharmacokinetics, Pharmacodynamics, and Drug Interactions. ResearchGate. [https://www.researchgate.net/publication/344457757_Warfarin_and_Other_Coumarin_Derivatives_Pharmacokinetics_Pharmacodynamics_and_Drug_Interactions]

- Li, J., Chan, T. W., & Chen, Y. (2017). The synthesis of two long-chain N-hydroxy amino coumarin compounds and their applications in the analysis of aldehydes. RSC Advances, 7(32), 19847-19853. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCK738kJe42-iauyQnx5L-BJv3Lzvpa_hxaP8YtRWXXC6hiSyc7_sbBydXNxLgoPpC0x6NxJYki0NFJQOZ8Jio9u-oCaZVGcLF9YcGADfq6cqC9odqt-UstYm0BnIb2yDtXjII8PhnDwsGNKAZg_xKmbVETQYS46w=]

- O'Reilly, R. A. (1974). Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants. Drugs, 7(1), 131-147. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV6_wPwN0od_nCBowS1Y5APWk6xyIheDPHaPnD8ogsDU7MweGAWksC2OqqOZgKi7rLo2r_4OqbLopEtEc1inScQ67fT01OSgkirpHDek2P-eDtL8TOGUSiAAy9bLmzDXgjhQ==]

- Kabeya, L. M., Fuzissaki, C. N., Taleb-Contini, S. H., da C Ferreira, A. M., Naal, Z., Santos, E. O. L., ... & Lucisano-Valim, Y. M. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chemico-biological interactions, 206(1), 63-75. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ6NS8os1YS8iH4U6XOjhpBrOF5_2jEv0qe79Awt4YdgzrmmNmQjzymceLNEYNjw2ykibVZzCzt2JVdlxJzh3ufKf_ALZWSJL-kOEdcimnqTfKyMUptHqiHm9uZnnVyArNWaD5]

- Mustafa, Y. F. (2025). Coumarins at the interface of chemistry and biology: Applied approaches to synthesis and bioactivity. ResearchGate. [https://www.researchgate.net/publication/385672205_Coumarins_at_the_interface_of_chemistry_and_biology_Applied_approaches_to_synthesis_and_bioactivity]

- Borges, F., & Santana, L. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6245. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540455/]

- Trivedi, D., de Vlieger, D., Tielens, S., Vloeberghs, V., Govaerts, J., Bucala, R., ... & Van der Veken, P. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of medicinal chemistry, 63(19), 11218-11230. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570997/]

- Trivedi, D., de Vlieger, D., Tielens, S., Vloeberghs, V., Govaerts, J., Bucala, R., ... & Van der Veken, P. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01160]

- Wang, Z., Jin, H., Xu, R., Mei, H., Li, X., Li, S., ... & Xu, J. (2015). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorganic & medicinal chemistry letters, 25(16), 3326-3330. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516620/]

- Aneeva Chemicals Pvt. Ltd. (n.d.). Insights into 7-Hydroxycoumarin: Applications and Advantages. Aneeva Chemicals. [https://www.aneevachemicals.

- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural product research, 17(2), 115-125. [https://pubmed.ncbi.nlm.nih.gov/12713124/]

- Banday, S., Showkat, M., & Khan, K. (2019). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Asian Journal of Pharmacy and Pharmacology, 5(2), 333-341. [https://www.scispace.com/paper/structure-activity-relationship-of-anticancer-potential-of-4-hydroxycoumarin-and-its-derivatives-a-comparative-study-Banday-Showkat-Khan-2019-a1065103738018d99c323f666f4d2f83]

- ResearchGate. (n.d.). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. ResearchGate. [https://www.researchgate.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/combh042391b7]

- Semantic Scholar. (n.d.). Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Semantic Scholar. [https://www.semanticscholar.org/paper/Structure-activity-relationship-of-anticancer-of-Banday-Showkat/d8e1c667a42168345754025f5d52c2c011e4b8a2]

- Pinto, D. C., Faria, V., Vale-Silva, L. A., & Pinto, M. M. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. International journal of molecular sciences, 14(1), 1293-1316. [https://www.mdpi.com/1422-0067/14/1/1293]

- El-Sayed, R. (2002). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 7(5), 443-451. [https://www.mdpi.com/1420-3049/7/5/443]

- Rostami, H., Babaali, F., Moradi, L., & Abdi, L. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. ResearchGate. [https://www.researchgate.

- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [https://www.researchgate.

- Al-Obaidi, A. M. J. (2025). Synthesis, Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. [https://www.researchgate.

- BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem. [https://www.benchchem.com/uploads/technical-guides/The_Multifaceted_Biological_Activities_of_Chromen-4-ones.pdf]

- Silva, A. M., & Pinto, D. C. (2015). Biological and Medicinal Properties of Natural Chromones and Chromanones. Evidence-based complementary and alternative medicine, 2015, 618347. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4444653/]

Sources

- 1. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study | Semantic Scholar [semanticscholar.org]

- 5. aneeva.co.in [aneeva.co.in]

- 6. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 4-Butyl-7-hydroxy-2H-chromen-2-one: A Technical Guide

Introduction

4-Butyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, represents a significant scaffold in medicinal chemistry and materials science. The unique photophysical properties and biological activities of coumarin derivatives are intrinsically linked to their molecular structure. Therefore, precise structural elucidation and characterization are paramount for researchers in drug development and related scientific fields. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound.

While direct experimental spectral data for this specific molecule is not widely published, this guide will present a detailed, predictive analysis based on the well-established spectral characteristics of closely related analogs, particularly 7-hydroxy-4-methyl-2H-chromen-2-one. The underlying principles and expected spectral features will be discussed, providing a robust framework for the analysis of this and similar compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the coumarin core, the vinylic proton, and the protons of the butyl side chain. The chemical shifts are influenced by the electron-withdrawing nature of the lactone and the electron-donating hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.5 - 7.6 | d | ~ 8.5 |

| H-6 | ~ 6.7 - 6.8 | dd | ~ 8.5, 2.5 |

| H-8 | ~ 6.6 - 6.7 | d | ~ 2.5 |

| H-3 | ~ 6.1 - 6.2 | s | - |

| -OH | ~ 10.5 | br s | - |

| -CH₂- (butyl, α) | ~ 2.6 - 2.7 | t | ~ 7.5 |

| -CH₂- (butyl, β) | ~ 1.5 - 1.6 | sextet | ~ 7.5 |

| -CH₂- (butyl, γ) | ~ 1.3 - 1.4 | sextet | ~ 7.5 |

| -CH₃ (butyl, δ) | ~ 0.9 | t | ~ 7.5 |

Rationale for Predictions: The predicted chemical shifts for the aromatic and vinylic protons are based on published data for 7-hydroxy-4-methyl-2H-chromen-2-one.[1] The signals for the butyl group are predicted based on standard aliphatic chemical shift ranges, with the α-methylene group being deshielded due to its proximity to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 160 - 162 |

| C-7 (-OH) | ~ 160 - 161 |

| C-8a | ~ 155 - 156 |

| C-4 | ~ 153 - 154 |

| C-5 | ~ 126 - 127 |

| C-4a | ~ 112 - 113 |

| C-6 | ~ 111 - 112 |

| C-3 | ~ 110 - 111 |

| C-8 | ~ 102 - 103 |

| -CH₂- (butyl, α) | ~ 33 - 34 |

| -CH₂- (butyl, β) | ~ 30 - 31 |

| -CH₂- (butyl, γ) | ~ 22 - 23 |

| -CH₃ (butyl, δ) | ~ 13 - 14 |

Rationale for Predictions: The assignments for the coumarin core carbons are extrapolated from data on similar coumarin structures.[2][3] The butyl chain carbons are predicted based on typical aliphatic values.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Workflow for NMR Analysis

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][4] DMSO-d₆ is a suitable solvent for many coumarin derivatives due to its high dissolving power.[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1] Before data acquisition, the instrument's probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity optimized through shimming.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

-

Spectral Analysis: The processed spectra are then analyzed to determine chemical shifts, coupling constants, and integration values, leading to the final structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3500 | Broad, strong absorption due to hydrogen bonding |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium absorptions |

| C-H (aliphatic) | 2850 - 2960 | Sharp, medium to strong absorptions from the butyl group |

| C=O (lactone) | 1700 - 1740 | Strong, sharp absorption |

| C=C (aromatic) | 1500 - 1620 | Multiple sharp absorptions of varying intensity |

| C-O (ether-like) | 1200 - 1300 | Strong absorption |

| C-O (hydroxyl) | 1000 - 1150 | Medium to strong absorption |

Rationale for Predictions: These predictions are based on well-established correlation tables for IR spectroscopy and published data for similar phenolic and coumarin compounds.[6] The broadness of the O-H stretch is a hallmark of intermolecular hydrogen bonding.

Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a common and convenient method for analyzing solid samples.

Workflow for FTIR-ATR Analysis

Caption: General workflow for FTIR-ATR analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean.[7] Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Background Collection: Acquire a background spectrum.[7] This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's own signal, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like coumarins.[8]

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 218, corresponding to the molecular weight of C₁₃H₁₄O₃.[9]

-

Key Fragmentation Pathways: The fragmentation of coumarins under EI conditions is well-documented.[10] Common fragmentation patterns for 4-alkyl-7-hydroxycoumarins include:

-

Loss of CO: A characteristic fragmentation of the lactone ring, leading to a fragment at m/z = 190.

-

Benzylic Cleavage: Cleavage of the C-C bond between the first and second carbon of the butyl chain is expected, resulting in the loss of a propyl radical (•C₃H₇) to give a stable benzylic cation at m/z = 175.

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of propene (C₃H₆), leading to a fragment at m/z = 176.

-

Fragmentation Pathway Visualization

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[8] The sample is volatilized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. While the presented spectral data are predictive, they are grounded in the well-understood principles of NMR, IR, and MS, and supported by extensive data from analogous compounds. By following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this and other coumarin derivatives, thereby ensuring the scientific integrity of their research in drug discovery and materials science.

References

-

Dekić, V., et al. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Advanced Technologies, 3(2), 9-18. Available at: [Link]

-

Supporting Information for Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available at: [Link]

-

Kind, T., & Fiehn, O. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Metabolomics, 3(3), 179-192. Available at: [Link]

-

Timonen, J., et al. (2009). Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins. European Journal of Mass Spectrometry, 15(5), 595-603. Available at: [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkat USA. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR data of compound 1. Retrieved from [Link]

-

The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Guang Pu Xue Yu Guang Pu Fen Xi, 35(10), 2723-2728. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

-

Smyth, W. F., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available at: [Link]

-

Gu, M., & Wang, G. (2015). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 28(9), 522-529. Available at: [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 18345-18349. Available at: [Link]

-

Ahmed, A. M., et al. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science, 40(1), 43-65. Available at: [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. Journal of Mass Spectrometry. Available at: [Link]

-

Dong, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. rsc.org [rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benthamopen.com [benthamopen.com]

An In-depth Technical Guide to the Solubility of 4-butyl-7-hydroxy-2H-chromen-2-one in Different Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-butyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental physicochemical principles to predict its solubility profile. Furthermore, we present detailed, field-proven experimental protocols to enable researchers to accurately determine the solubility of this compound in a variety of solvent systems. This guide is intended to be a practical resource for scientists engaged in the research and development of coumarin-based therapeutic agents.

Introduction to this compound

This compound belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities.[1] The core 2H-chromen-2-one (coumarin) scaffold is a key feature in many natural products and synthetic molecules with therapeutic potential. The specific substitutions on this scaffold, a butyl group at the C-4 position and a hydroxyl group at the C-7 position, are expected to significantly influence its physicochemical properties, including solubility. Understanding and quantifying the solubility of this compound is a crucial first step in its development as a potential drug candidate.[2]

Physicochemical Factors Influencing Solubility

The solubility of an organic molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.[3] For this compound, the key molecular features determining its solubility are depicted below.

Caption: Key molecular features of this compound influencing its solubility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in each other.

-

The Butyl Group (C4-Position): This nonpolar alkyl chain significantly contributes to the molecule's hydrophobicity (lipophilicity). As the length of the hydrocarbon chain increases, the non-polar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water.[5] It is also known that substitution at the C-4 position of the coumarin ring tends to reduce solubility more than substitution at other positions.[6]

-

The Hydroxyl Group (C7-Position): The phenolic hydroxyl group is a polar functional group capable of both donating and accepting hydrogen bonds.[7] This feature is expected to enhance the solubility of the molecule in polar protic solvents, such as water, alcohols, and carboxylic acids, through the formation of strong intermolecular hydrogen bonds.[8]

-

The Lactone Carbonyl Group: The carbonyl group within the lactone ring can act as a hydrogen bond acceptor, further contributing to the molecule's ability to interact with protic solvents.[9]

-